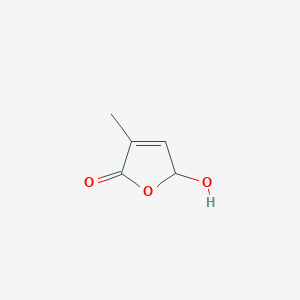

2-hydroxy-4-methyl-2H-furan-5-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-hydroxy-4-methyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c1-3-2-4(6)8-5(3)7/h2,4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIZYPQNJWENRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(OC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415048 | |

| Record name | 2(5H)-Furanone, 5-hydroxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-23-7 | |

| Record name | 2(5H)-Furanone, 5-hydroxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxy-3-methyl-2(5H)-furanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Biosynthesis and Chemical Evolution of Sotolon in Aged Sake (Koshu)

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) is the defining aroma compound of long-term aged sake (koshu), imparting characteristic notes of caramel, maple syrup, and curry. Unlike primary fermentation esters (e.g., isoamyl acetate), sotolon is not directly synthesized by yeast enzymes during the main mash (moromi) phase. Instead, it is the product of a slow, non-enzymatic aldol condensation between two biogenic precursors:

This guide details the mechanistic pathways of sotolon formation, the upstream yeast metabolic cycles that generate its precursors, and the critical environmental factors (oxidative stress, temperature) that drive its kinetics. It further provides a validated analytical protocol for its quantification, essential for researchers aiming to control flavor profiles or study furanone bioactivity.

Part 1: The Chemical Basis of Sotolon

Sotolon is a chiral lactone. While it possesses one stereocenter at the C4 position, the (S)-enantiomer is predominantly responsible for the potent odor activity, with a detection threshold in water of approximately 0.8 ppb (vs. ~90 ppb for the (R)-form). In the context of aged sake, sotolon accumulates over years, often serving as a marker of oxidative maturity.

Structural Properties

-

Molecular Formula:

[3] -

Key Functional Groups: Lactone ring, enolic hydroxyl group (responsible for acidity and reactivity).

-

Sensory Profile: Sweet, burnt sugar, curry (at high concentrations).[4][5]

Part 2: Mechanistic Pathways of Formation

The formation of sotolon in sake is a hybrid process: biogenic precursor accumulation followed by abiotic chemical synthesis .

The Precursor Origins (Yeast Metabolism)

The two limiting reagents for sotolon formation are generated during the fermentation phase by Saccharomyces cerevisiae.

-

-Ketobutyrate (

-

Source: An intermediate in the isoleucine biosynthesis pathway.

-

Mechanism: Threonine is deaminated by the enzyme threonine deaminase (Ilv1p) to form

-ketobutyrate and ammonia. -

Regulation: Normally,

-KB is rapidly converted to

-

-

Acetaldehyde:

-

Source: The primary intermediate in alcoholic fermentation (Glycolysis

Pyruvate -

Oxidative Contribution: During aging, ethanol can also be re-oxidized to acetaldehyde via metal-catalyzed oxidation (involving Fe/Cu ions) or coupled oxidation with polyphenols, replenishing the acetaldehyde pool.

-

The Chemical Synthesis (Aging Phase)

During the maturation phase (typically 3+ years at ambient or controlled temperatures), these precursors undergo an aldol-type condensation.

-

Reaction:

-Ketobutyrate + Acetaldehyde -

Catalysis: The reaction is acid-catalyzed (sake pH ~4.0–4.5) and accelerated by heat.

Pathway Visualization

The following diagram illustrates the flow from yeast metabolism to the final chemical condensation.

Caption: Figure 1. Biogenic accumulation of precursors (Threonine, Glucose) leads to the chemical synthesis of Sotolon during the aging process.

Part 3: Critical Aging Factors

To maximize or control sotolon formation, researchers must manipulate the following variables:

| Factor | Mechanism of Action | Optimal Condition for Sotolon |

| Temperature | Arrhenius kinetics; increases rate of aldol condensation. | High (>15°C). Rapid formation at room temp; inhibited at <5°C. |

| Oxygen | Promotes oxidation of ethanol | Moderate. Controlled micro-oxygenation favors formation; anaerobic conditions suppress it. |

| Amino Acid Profile | High threonine levels increase potential | High Polishing Ratio (Low polishing rate) often retains more amino acids, aiding precursor pool. |

| Time | Reaction is kinetically slow. | Long (3–10+ years). Linear to exponential accumulation over time. |

Part 4: Analytical Protocol for Quantification

Quantifying sotolon in sake requires overcoming matrix interference (ethanol, sugars, acids). The following protocol uses Stable Isotope Dilution Analysis (SIDA) with GC-MS , the gold standard for accuracy.

Reagents & Standards

-

Internal Standard (ISTD):

-Sotolon or Deuterated Sotolon (essential to correct for extraction efficiency). -

Solvent: Dichloromethane (DCM) or Ethyl Acetate.

-

Drying Agent: Anhydrous Sodium Sulfate (

).[6]

Step-by-Step Workflow

-

Sample Preparation:

-

Aliquot 10 mL of aged sake into a centrifuge tube.

-

Spike with 10

L of ISTD solution (10 ppm -

Adjust pH to 3.0 using dilute HCl (ensures sotolon is in protonated lactone form, improving organic solubility).

-

-

Liquid-Liquid Extraction (LLE):

-

Add 5 mL Dichloromethane.

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 3000 rpm for 5 minutes to break emulsion.

-

Collect organic (lower) phase. Repeat extraction 2x.

-

-

Concentration:

-

Combine organic extracts.

-

Dry over anhydrous

. -

Concentrate to 100

L under a gentle stream of Nitrogen (

-

-

GC-MS Analysis:

-

Column: DB-WAX or equivalent polar column (30m x 0.25mm ID).

-

Carrier Gas: Helium (1.0 mL/min).

-

Oven Program: 50°C (1 min)

10°C/min -

Detection (SIM Mode): Monitor ions m/z 128 (Sotolon parent), 83 (base peak), and 130 (ISTD parent).

-

Analytical Workflow Diagram

Caption: Figure 2.[7] Validated workflow for the extraction and quantification of sotolon using Stable Isotope Dilution Analysis.

Part 5: Quantitative Benchmarks

The following data summarizes typical sotolon concentrations found in sake at various aging stages.

| Sake Type | Aging Period | Typical Sotolon Conc.[2][8][9] ( | Sensory Perception |

| Fresh Ginjo | < 1 year | < 1 (Not Detected) | Fruity, Floral (Esters dominant) |

| Short-Aged | 1–3 years | 5 – 15 | Slight nuttiness, muted fruit |

| Classic Koshu | 5–10 years | 50 – 200 | Caramel, Maple, Dried Fruit |

| Long-Aged | > 20 years | 200 – 800+ | Intense Curry, Soy Sauce, Burnt Sugar |

Note: The sensory threshold of sotolon in sake is approximately 2–8

References

-

Isogai, A. (2014). Chemistry of the Aroma and Taste of Sake. BrewSake.org.

-

[Link]

-

-

Takahashi, K., & Kohno, H. (2025). Changes in the concentrations of sotolon and furfural during the maturation of sake. Journal of the Brewing Society of Japan.[10]

-

[Link] (Direct verification via J-Stage)

-

-

Collin, S., et al. (2015).[11] How Sotolon Can Impart a Madeira Off-Flavor to Aged Beers. Journal of Agricultural and Food Chemistry.

-

[Link]

-

-

Freitas, A. I., et al. (2018). Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. Journal of Analytical Methods in Chemistry.

-

[Link]

-

-

National Research Institute of Brewing (NRIB). (2014).[12] The Story of Sake: Shubo and Aging.

-

[Link]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. digituma.uma.pt [digituma.uma.pt]

- 5. spiritchemistry.substack.com [spiritchemistry.substack.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thesakecompany.com [thesakecompany.com]

- 9. Learn the Aroma Components of Sake - Aged Aroma | SAKE Street | Learn about Sake [sakestreet.com]

- 10. Impact of storage conditions on the volatile aroma compounds of aged sake [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

- 12. nrib.go.jp [nrib.go.jp]

Sotolon Formation: Mechanistic Pathways and Precursor Optimization

Topic: Maillard Reaction Precursors for Sotolon Formation Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

A Technical Guide to the Maillard-Driven Synthesis of 3-Hydroxy-4,5-dimethyl-2(5H)-furanone

Executive Summary & Chemical Context

Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) represents a potent chiral aroma compound with a detection threshold in the sub-ppb range (0.02 ng/L in air).[1] While ubiquitous in fenugreek, aged sake, and Vin Jaune, its formation kinetics in Maillard model systems remain a subject of rigorous study due to the compound's instability and the complexity of its precursors.

For researchers in flavor chemistry and pharmaceutical excipient stability, understanding sotolon formation is not merely about aroma profiling; it is a study in

Mechanistic Architecture: The Three-Pillar Pathway

Sotolon formation is rarely a linear output of a single sugar-amine reaction. It is the product of convergent pathways where C2 and C4 fragments—generated via Maillard degradation or oxidative deamination—undergo aldol condensation and cyclization.

Pathway A: The Hydroxy-Isoleucine (HIL) Route

This is the most efficient pathway, often observed in botanical extracts (e.g., fenugreek). It relies on the interaction between 4-hydroxy-L-isoleucine (HIL) and Maillard-derived

-

Mechanism: Oxidative deamination of HIL yields 3-methyl-2-oxopentanoic acid, which cyclizes. However, the presence of methylglyoxal (MGO) —a ubiquitous Maillard intermediate—dramatically accelerates this via Strecker-like degradation.

-

Key Insight: The lactone form of HIL (3-amino-4,5-dimethyl-2-oxotetrahydrofuran) is significantly more reactive than the open-chain amino acid.

Pathway B: The Aldol Condensation Route (The "Wine" Pathway)

In fermented matrices and specific drug formulations containing ethanol and ascorbic acid, sotolon forms via the condensation of

-

Precursor Source:

- -Ketobutyric acid: Derived from the degradation of Threonine or the oxidative degradation of Ascorbic Acid.

-

Acetaldehyde: Oxidation of ethanol or Strecker degradation of Alanine.

-

Reaction: An aldol condensation links the C2 (acetaldehyde) and C4 (

-ketobutyric) fragments, followed by lactonization.

Pathway C: The Pure Maillard Route (Sugar + Amine)

Classical Maillard systems (e.g., Rhamnose/Cysteine or Glucose/Cysteine) produce sotolon through the fragmentation of Amadori products into C2 and C4 dicarbonyls.

-

Mechanism: Rhamnose (a methyl-pentose) is a privileged precursor because its fragmentation naturally yields C3 and C4 units retaining the methyl group necessary for the 4,5-dimethyl structure.

Visualization: Sotolon Formation Pathways

Caption: Convergent pathways for sotolon synthesis via amino acid and sugar degradation.

Technical Deep Dive: Experimental Protocol

This protocol is designed as a Self-Validating System . It employs Stable Isotope Dilution Assay (SIDA) to account for the extraction losses and matrix effects inherent in analyzing unstable furanones.

Reagents & Standards

-

Target Precursors: 4-Hydroxy-L-isoleucine (synthetic or purified), L-Threonine, Rhamnose.

-

Carbonyl Source: Methylglyoxal (40% aq. solution), Acetaldehyde.[2][3][4][5]

-

Internal Standard (CRITICAL): [

C

Model System Setup

Objective: Simulate accelerated Maillard conditions to evaluate precursor efficiency.

-

Buffer Preparation: Prepare a 0.2 M Phosphate Buffer adjusted to pH 5.0 .

-

Why pH 5.0? This is the kinetic "sweet spot." Higher pH favors the Maillard reaction rate but rapidly degrades the formed lactone ring. Lower pH stabilizes the lactone but slows the initial carbonyl-amine condensation.

-

-

Reaction Mixture:

-

Dissolve Precursor (e.g., HIL, 1.0 mmol) in 10 mL buffer.

-

Add Carbonyl Reactant (e.g., Methylglyoxal, 2.0 mmol). Ratio 1:2 favors the trapping of the amino acid intermediate.

-

-

Thermal Treatment:

-

Seal in a high-pressure glass vial (crimp cap with PTFE/Silicone septum).

-

Heat at 100°C for 60 minutes in a block heater.

-

Control: Immediately cool in an ice bath to quench the reaction.

-

Extraction & Quantification Workflow

This workflow utilizes SIDA-GC-MS for absolute accuracy.

-

Spiking: Add 10

L of [ -

Extraction:

-

Acidify to pH 3.0 (to ensure sotolon is in the protonated, extractable form).

-

Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

-

Dry organic layer over anhydrous Na

SO

-

-

Concentration: Carefully concentrate to 100

L under a gentle nitrogen stream. Do not evaporate to dryness. -

GC-MS Analysis:

-

Column: Polar phase (e.g., DB-WAX or FFAP) is essential to separate sotolon from interfering Maillard byproducts.

-

Mode: SIM (Selected Ion Monitoring).

-

Ions: Monitor m/z 128 (Sotolon parent) and m/z 83 (base peak). For [

C

-

Visualization: Experimental Workflow

Caption: Self-validating SIDA-GC-MS workflow for sotolon quantification.

Quantitative Insights: Precursor Efficiency

The choice of precursor dictates the yield magnitude. The following data summarizes typical yields observed in optimized model systems (pH 5.0, 100°C).

| Precursor System | Co-Reactant | Mechanism | Approx.[6] Yield (mol %) | Notes |

| 4-Hydroxy-L-Isoleucine | Methylglyoxal | Oxidative Deamination | 7.4 - 35% | Highest yield.[1] Methylglyoxal acts as the oxidizing carbonyl. |

| 4-Hydroxy-L-Isoleucine | 2,3-Pentanedione | Oxidative Deamination | < 0.1% | |

| Acetaldehyde | Aldol Condensation | 0.5 - 2.0% | Highly dependent on precise C2:C4 stoichiometry. | |

| Rhamnose | Cysteine | Maillard Fragmentation | < 0.05% | Low yield but generates complex "curry" profile due to other thiols. |

| Ascorbic Acid | Ethanol | Oxidative Degradation | Trace - 0.1% | Slow process; relevant for long-term aging (wine stability). |

Interpretation for Development:

-

For synthetic production or flavor enhancement, the HIL + Methylglyoxal route is superior.

-

For stability studies in drug formulations, monitor Ascorbic Acid degradation in the presence of alcohols, as this mimics the "Wine Pathway" and can generate off-flavors (sotolon) over time.

References

-

Blank, I., et al. (1996). Formation of 3-hydroxy-4,5-dimethyl-2(5H)-furanone (sotolone) from 4-hydroxy-L-isoleucine and 3-amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone.[1][7][8][9] Journal of Agricultural and Food Chemistry. Link

-

Pham, T. T., et al. (1995).[4] Optimal Conditions for the Formation of Sotolon from

-Ketobutyric Acid in the French "Vin Jaune". Journal of Agricultural and Food Chemistry. Link -

Pons, A., et al. (2010). Identification of a Sotolon Pathway in Dry White Wines. Journal of Agricultural and Food Chemistry. Link

-

Pereira, V., et al. (2018).[10] Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. Journal of Analytical Methods in Chemistry. Link

-

Cutzach, I., et al. (1999).[11] Identification of volatile compounds with a "toasty" aroma in aged Champagne wines. Journal of Agricultural and Food Chemistry. Link

Sources

- 1. imreblank.ch [imreblank.ch]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. hsfs.org [hsfs.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. imreblank.ch [imreblank.ch]

- 9. researchgate.net [researchgate.net]

- 10. ives-openscience.eu [ives-openscience.eu]

- 11. researchgate.net [researchgate.net]

sotolon formation from α-ketobutyric acid and acetaldehyde

Technical Synthesis: Sotolon Formation via -Ketobutyric Acid and Acetaldehyde[1][2]

Executive Summary

Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) is a potent chiral lactone responsible for the characteristic aroma of fenugreek, curry, and aged fortified wines (Vin Jaune, Sherry, Port).[1] While it can be biosynthesized from 4-hydroxy-L-isoleucine in plants, its formation in fermented beverages and chemical synthesis relies heavily on the aldol condensation of

This guide details the mechanistic pathways, kinetic drivers, and experimental protocols for synthesizing and monitoring sotolon formation from these specific precursors. It is designed for researchers investigating flavor chemistry, off-flavor mitigation in brewing, or small-molecule synthesis.

Mechanistic Foundations

The formation of sotolon from

Reaction Pathway Analysis

The reaction proceeds through the coupling of a C4 unit (

-

Enolization: Acidic conditions promote the enolization of

-ketobutyric acid at the C3 position. -

Aldol Addition: The nucleophilic enol attacks the electrophilic carbonyl carbon of acetaldehyde. This establishes the carbon backbone and the methyl branching pattern.

-

Intermediate Formation: The resulting adduct is 3-methyl-4-hydroxy-2-oxopentanoic acid .

-

Lactonization & Dehydration: Intramolecular nucleophilic attack of the C4-hydroxyl group on the C1-carboxylic acid leads to ring closure (lactonization), releasing water.

-

Tautomerization: The resulting cyclic diketone (4,5-dimethyl-dihydro-2,3-furandione) tautomerizes to the stable enol form: sotolon .

Pathway Visualization

The following diagram maps the structural evolution from precursors to the final chiral furanone.

Caption: Step-wise chemical mechanism converting C4 and C2 precursors into the C6 sotolon lactone ring.

Thermodynamics & Kinetics

Understanding the critical process parameters (CPPs) is essential for maximizing yield or mitigating formation in stability studies.

Key Factors Affecting Yield

| Parameter | Optimal Range | Mechanistic Impact |

| pH | 3.0 – 3.5 | Acid catalysis is required for enolization and lactonization. Higher pH (>4.0) significantly reduces yield. |

| Temperature | 30°C – 45°C | Reaction follows Arrhenius kinetics. Formation is slow at cellar temps (10-15°C) but accelerates linearly with heat (aging simulation). |

| Oxygen | Micro-oxygenation | Oxygen is not required for the condensation step itself but is critical for generating precursors (oxidizing ethanol to acetaldehyde and ascorbic acid to |

| Ethanol | 10% - 15% v/v | Acts as a solvent and a reservoir for acetaldehyde via oxidation. |

Precursor Origins in Fermentation

Experimental Protocols

This section provides a validated protocol for synthesizing sotolon in a model wine matrix to study kinetics or generate standards.

Materials

-

Solvent Matrix: 12% v/v Ethanol in tartaric acid buffer (5 g/L), adjusted to pH 3.2 with NaOH.

-

Precursors:

- -Ketobutyric acid sodium salt (Sigma-Aldrich, >97%).

-

Acetaldehyde (freshly distilled or high-purity grade).

-

Internal Standard:

C-labeled Sotolon or 3-Octanol.

Synthesis Workflow

-

Preparation: Dissolve

-ketobutyric acid (100 mg/L) in the model wine matrix. -

Initiation: Add Acetaldehyde (100 mg/L). Note: Acetaldehyde is volatile; add last and seal immediately.

-

Incubation: Store in air-tight, amber glass vials at 40°C for 4–8 weeks to simulate accelerated aging.

-

Monitoring: Aliquot samples weekly for GC-MS analysis.

Extraction & Analysis Workflow

The following diagram outlines the analytical pipeline for quantifying sotolon yield.

Caption: Extraction and quantification workflow for sotolon analysis in liquid media.

Analytical Characterization

Accurate identification requires specific mass spectral and retention indices due to the presence of chiral isomers and potential interfering matrix compounds.

Gas Chromatography - Mass Spectrometry (GC-MS)

-

Column: Polar column (e.g., DB-WAX or BP-20) is preferred to separate the polar lactone from the matrix.

-

Carrier Gas: Helium at 1 mL/min.

-

Temperature Program: 40°C (2 min)

5°C/min -

Detection (SIM Mode):

-

Quantification Ion: m/z 83 (Lactone ring fragment).

-

Qualifier Ions: m/z 128 (Molecular ion

), m/z 55. -

Odor Threshold: ~1-5 µg/L (ppb).

-

Chiral Separation

Sotolon exists as two enantiomers.[3] The (S)-enantiomer is significantly more potent (sweet, curry-like) than the (R)-enantiomer.

-

Chiral Column: Cyclodextrin-based phases (e.g., Chirasil-

-Dex). -

Relevance: In oxidative aging of wine, the racemic mixture is often formed chemically, whereas biological pathways (e.g., in Fenugreek) may favor the (S)-form.

References

-

Pham, T. T., Guichard, E., Schlich, P., & Charpentier, C. (1995).[4] Optimal Conditions for the Formation of Sotolon from

-Ketobutyric Acid in the French "Vin Jaune".[4] Journal of Agricultural and Food Chemistry. Link -

Pons, A., Lavigne, V., Landais, Y., Darriet, P., & Dubourdieu, D. (2010). Identification of a Sotolon Pathway in Dry White Wines. Journal of Agricultural and Food Chemistry. Link

-

König, T., Gutsche, B., Hartl, M., Hübschmann, R., & Schwab, W. (2006). Formation pathways of 3-hydroxy-4,5-dimethyl-2(5H)-furanone (sotolon) in citrus soft drinks. Journal of Agricultural and Food Chemistry. Link

-

Blank, I., Lin, J., Fumeaux, R., Welti, D. H., & Fay, L. B. (1996). Formation of 3-hydroxy-4,5-dimethyl-2(5H)-furanone (sotolon) from 4-hydroxy-L-isoleucine and 3-amino-4,5-dimethyl-2-oxo-tetrahydrofuran. Journal of Agricultural and Food Chemistry. Link

-

Ferreira, A. C., Barbe, J. C., & Bertrand, A. (2003). 3-Hydroxy-4,5-dimethyl-2(5H)-furanone: a key odorant of the typical aroma of oxidative aged Port wine. Journal of Agricultural and Food Chemistry. Link

A Technical Guide to the Enantiomeric Distribution of Sotolon in Food Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sotolon, or 4,5-dimethyl-3-hydroxy-2(5H)-furanone, is a chiral lactone of immense significance in the food and beverage industry. It is a potent aroma compound responsible for characteristic notes in a wide array of products, from fenugreek and aged spirits to prematurely oxidized white wines.[1][2][3][4] The molecule's chirality, existing as (3R)- and (3S)-enantiomers, plays a critical role in its sensory perception and distribution. This technical guide provides a comprehensive analysis of the enantiomeric distribution of sotolon in various food matrices. It delves into the distinct organoleptic properties of each enantiomer, explores their occurrence and stereochemical ratios in key food products, and presents detailed, field-proven analytical methodologies for their extraction, separation, and quantification. The causality behind experimental choices is explained to ensure protocols are understood as self-validating systems. This guide serves as an authoritative resource, grounded in scientific literature, for professionals seeking to understand and control the nuanced impact of sotolon stereochemistry on food flavor and quality.

Introduction: The Duality of a High-Impact Aroma Compound

Sotolon is a powerful flavor compound recognized for imparting desirable nutty, caramel, and spicy aromas in fortified wines like Sherry, Port, and Madeira, as well as the characteristic curry scent of fenugreek seeds.[1][2][3][4] Conversely, its presence is considered an off-flavor in prematurely aged dry white wines, where it masks delicate fruity and floral notes.[1][5] This dual role underscores the importance of concentration, but more critically, its stereochemistry.

Sotolon possesses a chiral center at the C5 position, leading to two enantiomeric forms: (+)-(S)-sotolon and (-)-(R)-sotolon. These stereoisomers, while chemically similar, interact differently with chiral receptors in the human olfactory system, resulting in distinct sensory perceptions. Understanding the enantiomeric distribution is therefore paramount for quality control, authenticity assessment, and flavor profile optimization in food products.

The formation of sotolon in food can occur through several pathways, including the aldol condensation of α-ketobutyric acid and acetaldehyde, particularly in wines.[6][7][8] Other pathways involve the thermal degradation of fructose or the oxidative degradation of ascorbic acid.[2][5][7] In fenugreek, the biosynthesis originates from the amino acid (2S,3R,4S)-4-hydroxy-L-isoleucine (HIL).[4][9] The specific pathway often influences the resulting enantiomeric ratio.

Sensory Properties of Sotolon Enantiomers

The profound impact of chirality on aroma is vividly demonstrated by the sotolon enantiomers. Their odor thresholds and sensory descriptors differ dramatically, highlighting why a simple quantitative analysis of total sotolon is insufficient for a complete flavor assessment. The (+)-(S)-enantiomer is significantly more potent and possesses a more desirable aroma profile at low concentrations.

Table 1: Organoleptic Properties of Sotolon Enantiomers

| Enantiomer | Odor Descriptors | Odor Threshold (in 12% v/v Ethanol/Water) |

| (+)-(S)-Sotolon | Curry, Walnut, Strongly Caramelic, Sweet, Nutty[10][11] | 0.8 µg/L[1][3][10][12] |

| (-)-(R)-Sotolon | Walnut, Rancid, Smoky, Herbaceous[10][11] | 89 µg/L[1][3][10][12] |

As the data indicates, the perception threshold of (S)-sotolon is over 100 times lower than that of the (R)-form.[1][10][12] This means that even in trace amounts, (S)-sotolon can dominate the overall aroma profile, contributing the characteristic notes associated with prematurely aged white wines.[1][12]

Occurrence and Enantiomeric Distribution in Foods

The ratio of sotolon enantiomers varies significantly across different food products, reflecting diverse formation mechanisms and processing conditions. This distribution can serve as a chemical fingerprint for authenticity and aging studies.

Table 2: Enantiomeric Distribution of Sotolon in Select Food Products

| Food Product | Predominant Enantiomer / Distribution | Significance |

| Fenugreek | Exclusively (5S)-Sotolon[9] | Biosynthesis from (2S,3R,4S)-4-hydroxy-L-isoleucine leads to stereospecific formation.[9] |

| Dry White Wines | Varies: Racemic, excess (R), or excess (S) observed.[1][3][12] | The distribution is complex and not clearly correlated with vintage, suggesting multiple formation and degradation pathways.[3] |

| Fortified Wines (Sherry, Port) | Often high concentrations, but enantiomeric ratios can vary. | Sotolon is a key marker of oxidative aging.[1][3][8] |

| Botrytized Wines | Sotolon is a key aroma compound.[1][2] | The specific enantiomeric ratios contribute to their unique aroma profile. |

In fenugreek, the enzymatic pathway from 4-hydroxy-L-isoleucine is highly stereospecific, resulting in the presence of only the (5S)-enantiomer.[9] In contrast, the analysis of dry white wines reveals a more complex picture with racemic mixtures, as well as excesses of either the (R) or (S) form being detected.[3][12] This variability may be influenced by factors such as yeast strain, presence of precursors like α-ketobutyric acid and acetaldehyde, and aging conditions.[7][8]

Analytical Methodologies for Chiral Analysis

The accurate determination of the enantiomeric distribution of sotolon requires a robust analytical workflow, combining efficient extraction from a complex matrix with high-resolution chiral separation and sensitive detection.

Sample Preparation and Extraction

The goal of sample preparation is to isolate and concentrate sotolon from the food matrix while minimizing degradation or racemization. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most common techniques.[1][2]

Protocol: Solid-Phase Extraction (SPE) for Sotolon from Wine

This protocol is a validated method for extracting sotolon and other furanones from a wine matrix.

-

Rationale: SPE using a polymeric sorbent like LiChrolut EN provides high recovery and clean extracts. The wash step is critical for removing interferences.

-

Materials:

-

50 mL wine sample

-

LiChrolut EN SPE cartridge (or equivalent polymeric sorbent)

-

Pentane-dichloromethane (20:1 v/v)

-

Dichloromethane

-

Internal Standard (e.g., deuterated sotolon)

-

-

Procedure:

-

Spiking: Add a known amount of internal standard to the 50 mL wine sample.

-

Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions.

-

Sample Loading: Pass the wine sample through the conditioned cartridge at a slow, steady flow rate.

-

Washing (Interference Removal): Wash the cartridge with 15 mL of pentane-dichloromethane (20:1) to remove non-polar interferences. This step is crucial for a clean chromatogram.

-

Elution: Elute the analytes (including sotolon) with 6 mL of dichloromethane.

-

Concentration: Concentrate the eluate to a final volume of approximately 0.1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.[13]

-

Caption: Solid-Phase Extraction (SPE) workflow for sotolon.

Enantioselective Gas Chromatography (eGC)

The cornerstone of sotolon enantiomer analysis is enantioselective gas chromatography (eGC), which employs a chiral stationary phase (CSP) to separate the stereoisomers.

-

Principle of Separation: The most effective CSPs for sotolon are cyclodextrin derivatives, such as permethylated beta-cyclodextrin.[1][12] The chiral cavities of the cyclodextrin molecules form transient, diastereomeric complexes with the sotolon enantiomers. The subtle differences in the stability of these complexes lead to different retention times, allowing for their separation.

Protocol: Enantioselective GC-MS Analysis of Sotolon

-

Rationale: A polar pre-column can help protect the more sensitive chiral column from non-volatile matrix components, extending its lifespan. The injector temperature must be carefully controlled to prevent thermal racemization.[3]

-

Instrumentation:

-

GC-MS Conditions:

-

Injector: Splitless mode. Temperature set to 180°C to avoid racemization.[3]

-

Carrier Gas: Helium at a constant flow.

-

Oven Temperature Program:

-

Initial: 40°C, hold for 1 min.

-

Ramp 1: 2°C/min to 180°C.

-

Hold: 10 min at 180°C.

-

-

MS Detector:

-

Caption: From sample to result: The chiral analysis workflow.

Conclusion and Future Perspectives

The enantiomeric distribution of sotolon is a critical, yet often overlooked, aspect of food flavor chemistry. The significant differences in the sensory properties of its (R) and (S) forms necessitate analytical methods that go beyond simple quantification. The protocols and insights provided in this guide demonstrate that enantioselective GC-MS is a powerful and reliable tool for elucidating the stereochemical composition of sotolon in complex food matrices.

Future research should focus on further elucidating the biosynthetic and formation pathways that dictate the final enantiomeric ratios in different foods. For instance, understanding how specific yeast strains in winemaking influence the production of sotolon precursors could offer a new level of control over the final aroma profile of aged wines.[7][8] Such knowledge will empower food scientists and producers to better predict, control, and optimize the sensory impact of this potent chiral lactone.

References

-

Collin, S. (2015). How Sotolon Can Impart a Madeira Off-Flavor to Aged Beers. ACS Publications. [Link]

-

Pons, A., et al. (2008). Distribution and Organoleptic Impact of Sotolon Enantiomers in Dry White Wines. ResearchGate. [Link]

-

Leffingwell, J. C. The Sotolons. Leffingwell & Associates. [Link]

-

Pons, A., et al. (2008). Distribution and organoleptic impact of sotolon enantiomers in dry white wines. PubMed. [Link]

-

Pereira, V., et al. (2018). Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. PMC. [Link]

-

Pereira, V., et al. (2020). Fructose implication in the Sotolon formation in fortified wines: preliminary results. IVAS 2019. [Link]

-

Zhang, Y., et al. (2024). Decoding Molecular Mechanism Underlying Human Olfactory Receptor OR8D1 Activation by Sotolone Enantiomers. Journal of Agricultural and Food Chemistry. [Link]

-

Pereira, V. (2021). Sotolon in Madeira Wine: New insights on the aroma impact and main formation pathways. DigitUMa. [Link]

-

Pons, A., et al. (2008). Distribution and Organoleptic Impact of Sotolon Enantiomers in Dry White Wines. Journal of Agricultural and Food Chemistry. [Link]

-

Lavigne, V., et al. (2010). Identification of a sotolon pathway in dry white wines. PubMed. [Link]

-

Wikipedia. Sotolon. [Link]

-

Lavigne, V., et al. (2010). Identification of a Sotolon Pathway in Dry White Wines. ResearchGate. [Link]

-

Blank, I., et al. The Principal Flavor Components of Fenugreek (Trigonella foenum-graecum L.). Dr. Imre Blank's Homepage. [Link]

-

Pinto, C., et al. (2022). Sherry Wines: Worldwide Production, Chemical Composition and Screening Conception for Flor Yeasts. MDPI. [Link]

-

Russo, M., et al. (2013). Volatile constituents of Sicilian fenugreek (Trigonella foenum-graecum L.) seeds. ResearchGate. [Link]

-

Pereira, V., et al. (2018). Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. Semantic Scholar. [Link]

-

Lavigne, V., et al. (2010). Identification of a sotolon pathway in dry white wines. Semantic Scholar. [Link]

-

Pons, A., et al. (2008). Distribution and organoleptic impact of sotolon enantiomers in dry white wines. DeepDyve. [Link]

-

Boelens, M. H., et al. (1993). Sensory Properties of Optical Isomers. Perfumer & Flavorist. [Link]

-

Marriott, P. J., et al. (2001). Enantioselective gas chromatographic analysis of monoterpenes in essential oils of the family Myrtaceae. ResearchGate. [Link]

-

Escudero, A., et al. (2003). Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography-ion-trap mass spectrometry. ResearchGate. [Link]

-

Tiritan, M. E., et al. (2022). Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. PMC. [Link]

-

Pons, A., et al. (2008). Changes in the Sotolon Content of Dry White Wines during Barrel and Bottle Aging. Infowine. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ives-openscience.eu [ives-openscience.eu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Identification of a sotolon pathway in dry white wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. imreblank.ch [imreblank.ch]

- 10. The Sotolons [leffingwell.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Distribution and organoleptic impact of sotolon enantiomers in dry white wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

sensory properties of sotolon at different concentrations

The Sensory Architecture of Sotolon: A Technical Guide to Concentration-Dependent Properties Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

Sotolon (3-Hydroxy-4,5-dimethyl-2(5H)-furanone) represents a unique class of "bimodal" sensory compounds where perception is governed non-linearly by concentration and chiral distribution. While widely recognized in food chemistry for its role in botrytized wines and fenugreek, its relevance in pharmaceutical sciences extends to flavor masking for pediatric formulations and its critical status as a diagnostic biomarker for Maple Syrup Urine Disease (MSUD). This guide provides a rigorous analysis of sotolon’s sensory mechanics, analytical quantification, and clinical implications.

Molecular Architecture & Stereochemical Impact

Sotolon exists as two enantiomers, possessing identical chemical connectivity but vastly different sensory potencies.[1][2] This stereochemical distinction is critical for researchers developing enantioselective synthesis or analyzing biological fluids.[1]

| Property | (S)-(+)-Sotolon | (R)-(-)-Sotolon |

| Odor Quality | Sweet, maple syrup, caramel, burnt sugar, curry (at high conc.)[2][3] | Rancid, walnut, oily, chemical |

| Odor Detection Threshold (ODT) in Model Wine | 0.8 µg/L (ppb) | 89 µg/L (ppb) |

| Potency Ratio | ~100x more potent than (R)-form | Weak contributor unless in racemic excess |

| Source | Predominant in aged wines, sake, and biological metabolites | Often formed via chemical synthesis (racemic) |

Key Insight for Formulators: When using sotolon as a flavoring excipient, the enantiomeric purity determines the dosage. A racemic mixture requires higher loading to achieve the "maple" note, potentially introducing "rancid/walnut" off-notes from the (R)-isomer.

Concentration-Dependent Sensory Metamorphosis

The "Sotolon Shift" describes the transition from a gourmand, sweet profile to a savory, spicy profile as concentration increases. This phenomenon follows a logarithmic intensity curve.[1]

Table 1: Sensory Profile vs. Concentration (Aqueous/Ethanolic Matrix)

| Concentration Range | Dominant Sensory Descriptor | Application/Context |

| < 1 ppb (Sub-threshold) | Imperceptible | Background complexity in white wines. |

| 1 – 10 ppb | Maple Syrup, Caramel, Cotton Candy | "Sweet" perception; ideal for pediatric flavor masking. |

| 10 – 100 ppb | Burnt Sugar, Roasted Coffee, Walnut | Aged Port, Madeira, Sherry (Flor); "Nutty" character. |

| 100 – 500 ppb | Spicy, Savory, Fenugreek | Curry spice blends; savory food formulations. |

| > 1 ppm (High) | Intense Curry, Chemical, Pungent | Raw material handling; MSUD urine biomarker. |

Technical Note: In lipid-heavy matrices (e.g., oil-based suspensions), the threshold increases significantly due to sotolon’s lipophilicity (logP ~0.4), causing retention in the lipid phase and reduced headspace volatility.

Mechanism of Action & Biological Pathways

Sotolon is not merely a flavorant; it is a metabolic marker.[1] In Maple Syrup Urine Disease (MSUD) , a genetic deficiency in the branched-chain alpha-keto acid dehydrogenase (BCKD) complex leads to the accumulation of isoleucine metabolites, specifically sotolon, in bodily fluids.

Diagram 1: Sotolon Formation & Sensory Perception Pathways[4][5]

Figure 1: Dual pathways of sotolon formation (metabolic vs. chemical) and the concentration-dependent bifurcation of sensory perception.

Analytical Methodologies & Validation

Quantifying sotolon requires high sensitivity due to its low odor threshold.[1] Standard UV-Vis methods are insufficient.[1] The gold standard involves Stable Isotope Dilution Assays (SIDA) using deuterated sotolon or Carbon-13 labeled analogs.

Protocol: Quantification in Aqueous/Alcoholic Matrices

Objective: Quantify sotolon at ppt/ppb levels with <5% RSD.

-

Internal Standard Spiking:

-

Add 10 µL of [13C2]-sotolon (10 mg/L in EtOH) to 50 mL of sample.

-

Rationale: Corrects for extraction inefficiency and matrix effects (signal suppression).

-

-

Extraction (Liquid-Liquid):

-

Concentration:

-

Instrumental Analysis (GC-MS/MS):

Diagram 2: Analytical Workflow for Trace Analysis

Figure 2: Step-by-step analytical protocol ensuring structural stability and quantitative accuracy.

Applications in Drug Development

Flavor Masking (Pediatrics)

Sotolon is highly effective in masking bitter Active Pharmaceutical Ingredients (APIs) (e.g., antibiotics, antihistamines).

-

Strategy: Use at 5–20 ppb .

-

Effect: Creates a "brown sugar/maple" base that suppresses the perception of bitterness through cross-modal sensory integration (sweet odors enhance sweet taste perception).[1]

-

Caution: Avoid >100 ppb to prevent "curry" off-notes which are rejected by pediatric patients.

Biomarker Screening

For metabolic research, sotolon quantification in urine serves as a secondary confirmation for MSUD diagnosis when leucine levels are ambiguous.[1]

-

Clinical Threshold: Healthy urine contains < 0.1 ppb sotolon.[1] MSUD patients can exhibit > 1000 ppb (1 ppm).[1]

References

-

Pons, A., et al. (2008).[1][2][3][5] "Distribution and Organoleptic Impact of Sotolon Enantiomers in Dry White Wines." Journal of Agricultural and Food Chemistry. Link

-

BenchChem. (2025).[1] "A Comparative Analysis of Sotolon and 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone in Flavor Profiles." BenchChem Technical Notes. Link

-

Perreira, V., et al. (2019).[1] "Is Sotolon Relevant to the Aroma of Madeira Wine Blends?" Foods (MDPI).[1] Link

-

National Organization for Rare Disorders (NORD). (2012).[1] "Maple Syrup Urine Disease (MSUD) - Clinical Overview." RareDiseases.org. Link

-

GL Sciences. (2025).[1] "Analysis of the Flavor Component Sotolone Using InertCap Pure-WAX." GL Sciences Technical Note. Link

Sources

natural occurrence of 2-hydroxy-4-methyl-2H-furan-5-one

A Technical Guide to the "D-Ring" Bio-Isostere and Its Natural Occurrence

Executive Summary

2-hydroxy-4-methyl-2H-furan-5-one (commonly referred to in literature as 5-hydroxy-3-methyl-2(5H)-furanone or the Strigolactone D-Ring ) is a small, highly reactive lactol. While it possesses significance in flavor chemistry as a Maillard reaction product, its primary value in modern biotechnology and drug development lies in its role as the bioactive cleavage product of Strigolactones (SLs) .

This guide analyzes the molecule's natural occurrence not merely as a static metabolite, but as a dynamic signaling fragment released in the rhizosphere and within plant cells. It serves as a critical reference for researchers developing SL analogs for agrochemical (parasitic weed control) and pharmaceutical (anti-cancer, anti-inflammatory) applications.

Part 1: Chemical Identity & Tautomeric Dynamics

To isolate or synthesize this molecule, one must understand its fluid structure. It exists in equilibrium between the lactol (cyclic hemiacetal) and the open-chain form (cis-keto-aldehyde), though the cyclic form predominates in solution.

| Property | Specification |

| IUPAC Name | 2-hydroxy-4-methyl-2H-furan-5-one |

| Common Synonyms | 5-hydroxy-3-methyl-2(5H)-furanone; Strigolactone D-Ring; 3-methyl-5-hydroxybutenolide |

| CAS Number | 931-23-7 |

| Molecular Formula | C₅H₆O₃ |

| Molecular Weight | 114.10 g/mol |

| Solubility | High polarity; soluble in water, alcohols, and polar organic solvents (EtOAc). |

| Stability | Labile in basic conditions (ring opening); prone to dehydration to form 3-methyl-2(5H)-furanone. |

Structural Significance

The molecule is a butenolide derivative. In the context of Strigolactones, it is the "D-ring" connected via an enol ether bridge to a tricyclic core (ABC-ring). Bioactivity often requires the enzymatic cleavage of this bridge, releasing 2-hydroxy-4-methyl-2H-furan-5-one, which then covalently modifies the receptor (e.g., D14 protein in rice/Arabidopsis).

Part 2: Natural Occurrence & Biosynthetic Origins

This molecule is rarely found "free" in high concentrations in living tissue due to its reactivity. Instead, it occurs as a transient metabolite or a degradation product in three distinct domains.

1. The Rhizosphere: Strigolactone Hydrolysis

In the soil surrounding plant roots, this molecule acts as a "smoking gun" of Strigolactone activity.

-

Source: Exuded by plant roots (monocots and dicots) as part of the Strigolactone molecule (e.g., Orobanchol, Strigol).

-

Mechanism: Upon hydrolysis (spontaneous or enzymatic by fungi/bacteria), the SL molecule splits. The ABC-ring remains, while the D-ring (our target molecule) is released.

-

Biological Function: It serves as a germination stimulant for parasitic weeds (Striga, Orobanche) and a hyphal branching factor for Arbuscular Mycorrhizal Fungi (AMF).

2. Food Matrices: The Maillard Reaction

In processed natural products, the molecule arises non-enzymatically.

-

Source: Soy sauce, miso, roasted coffee, and certain wines (Sauternes).

-

Mechanism: Formed via the degradation of Ascorbic Acid or through the Maillard reaction between pentoses and amino acids.

-

Sensory Profile: Contributes a "seasoning-like," slightly caramel, or maple-syrup note (distinct from Sotolon).

3. Atmospheric Chemistry: Secondary Organic Aerosols

-

Source: Photo-oxidation of Toluene and m-Xylene .

-

Mechanism: Atmospheric OH radicals attack methyl-substituted aromatics, ring-opening occurs, followed by cyclization to form methyl-hydroxy-furanones.

-

Relevance: It is used as a tracer for anthropogenic hydrocarbon oxidation in environmental science.

Part 3: Mechanism of Action (The "D-Ring" Hypothesis)

For drug development professionals, understanding how this molecule functions is critical for designing bio-isosteres. The current consensus involves a Nucleophilic Attack and Covalent Modification mechanism.

Figure 1: The "CLIM" (Covalent-Ligand Interaction Mechanism). The 2-hydroxy-4-methyl-2H-furan-5-one moiety is generated in situ within the receptor pocket, acting as the true pharmacophore that locks the receptor into an active state.

Part 4: Isolation & Detection Protocol

Isolating this hydrophilic lactone from complex matrices (soil or plant extract) is challenging due to co-elution with sugars and acids. The following protocol utilizes Solid Phase Extraction (SPE) followed by LC-MS/MS .

Phase 1: Extraction Strategy

Objective: Minimize ring opening (avoid high pH) and dehydration.

-

Sample Prep:

-

Solvent Extraction:

-

Use Ethyl Acetate (EtOAc) acidified with 0.1% Formic Acid.

-

Rationale: Acidification keeps the lactol ring closed and improves partitioning into the organic phase.

-

-

Enrichment (SPE):

-

Cartridge: HLB (Hydrophilic-Lipophilic Balance) or C18.

-

Conditioning: Methanol -> Water (0.1% FA).

-

Loading: Aqueous extract.

-

Wash: 5% Methanol (removes highly polar sugars).

-

Elution: 100% Acetone or Acetonitrile. Note: Avoid Methanol in elution if analyzing immediately, as it can form methyl-acetals with the lactol.

-

Phase 2: LC-MS/MS Quantification

System: UHPLC coupled to Triple Quadrupole MS.

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Acquity HSS T3), 1.8 µm, 2.1 x 100 mm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B (0-1 min) -> 95% B (8 min) -> Hold (2 min) |

| Ionization | ESI Negative Mode (Preferred for lactones/acids) or Positive |

| MRM Transition | 113.0 -> 69.0 (Loss of CO₂); 113.0 -> 41.0 (Ring fragmentation) |

Critical Control: Always run a standard of Sotolon (dimethyl furanone) alongside. They are structurally similar and can co-elute. The mass difference (114 vs 128) distinguishes them, but retention time confirmation is vital.

Part 5: Laboratory Synthesis (Reference Standard)

For research purposes, relying on natural extraction is inefficient. A robust synthetic route involves the photo-oxidation of Sylvan (2-methylfuran).

Figure 2: Synthetic pathway for generating high-purity reference standards using singlet oxygenation.

Protocol:

-

Dissolve 2-methylfuran in methanol with Rose Bengal (sensitizer).

-

Irradiate with visible light while bubbling O₂ at -78°C.

-

Allow to warm; the endoperoxide rearranges to the hydroxybutenolide.

-

Purify via silica gel chromatography (Hexane:EtOAc).

References

-

Akiyama, K., et al. (2005). Plant sesquiterpenes induce hyphal branching in arbuscular mycorrhizal fungi. Nature.[4] Link

-

De Saint Germain, A., et al. (2016). An histidine covalent receptor and butenolide complex signaling in strigolactone perception. Nature Chemical Biology.[4] Link

-

Yoneyama, K., et al. (2018). Strigolactones as germination stimulants for root parasitic plants. Plant and Cell Physiology.[3] Link

-

Scutara, S., et al. (2022). The Strigolactone D-Ring Is Sufficient to Induce Strigolactone Responses in Arabidopsis. Frontiers in Plant Science. Link

-

PubChem Database. (n.d.). Compound Summary for CID 5279300: 5-hydroxy-3-methyl-2(5H)-furanone.[5][6] National Center for Biotechnology Information. Link

Sources

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Isolation and identification of flavonoids components from Pteris vittata L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 5. echemi.com [echemi.com]

- 6. Page loading... [wap.guidechem.com]

Mechanistic Kinetics and Precursor Architectures of Sotolon in Fortified Oenological Matrices

Executive Summary: The Target Metabolite

Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) represents a critical chiral lactone in the organoleptic profile of fortified wines (Port, Madeira, Sherry, Vin Jaune).[1] While considered a defect in young dry white wines (associated with premature oxidative aging), it is the defining "rancio" or "curry/walnut" marker in aged fortified matrices.[1]

For the research scientist, sotolon is not merely a flavor compound; it is a stable endpoint of complex oxidative and thermal degradation pathways involving amino acids, carbohydrates, and ascorbic acid. Understanding its formation kinetics allows for the precise modulation of the aging trajectory, analogous to controlling metabolite synthesis in pharmaceutical stability studies.

Molecular Architecture & Chirality

Sotolon exists as two enantiomers, but the olfactory impact is stereoselective.

-

Chemical Structure: A furanone ring with a hydroxy group at C3 and methyl groups at C4 and C5.[2][3]

-

Chirality:

-

Matrix Relevance: In fortified wines, concentrations can range from 10 µg/L (Port) to over 2000 µg/L (Madeira) , far exceeding the detection threshold.[6]

Precursor Pathways and Mechanistic Kinetics

The formation of sotolon is a multi-mechanistic phenomenon driven by matrix composition and environmental stress (thermal vs. oxidative). We categorize these into three primary kinetic pathways.

Pathway A: The Oxidative Aldol Condensation (Dominant in Port & Sherry)

This is the primary pathway in oxidative aging. It follows second-order kinetics dependent on the availability of two key substrates:

-

Substrate 1: Acetaldehyde: Generated via ethanol oxidation (Fenton reaction mechanisms involving Fe2+/H2O2) or yeast metabolism.

-

Substrate 2:

-Ketobutyric Acid: Derived from the deamination of Threonine by yeast or chemical degradation of ascorbic acid. -

Mechanism: An aldol condensation occurs between acetaldehyde and

-ketobutyric acid, followed by lactonization to form sotolon.

Pathway B: The Ascorbic Acid Cascade (Premature Oxidation)

In the presence of ethanol, Ascorbic Acid (Vitamin C) acts as a pro-oxidant when SO2 levels are depleted.

-

Mechanism: Ascorbic acid degrades into 2,3-diketogulonic acid, which further cleaves to yield

-ketobutyric acid . -

Kinetics: This pathway explains the rapid formation of sotolon in wines supplemented with ascorbic acid without adequate antioxidant protection.

Pathway C: The Fructose-Thermal Pathway (Madeira Specific)

Unique to Madeira wines, which undergo Estufagem (heating to 45-50°C for 3+ months).

-

Mechanism: Non-enzymatic browning (Maillard reaction) and direct caramelization of Fructose yield furanic intermediates that cyclize to sotolon.

-

Kinetics: Follows Arrhenius behavior . First-order kinetics with respect to sugar concentration, heavily accelerated by temperature.

Visualization: The Sotolon Synthesis Network

The following diagram maps the convergence of these pathways.

Figure 1: Convergent synthesis pathways of Sotolon involving biological, oxidative, and thermal mechanisms.

Quantitative Data Summary

The following table summarizes the kinetic drivers and typical concentration ranges across different matrices.

| Matrix | Primary Mechanism | Key Precursors | Typical Sotolon Conc. | Critical Control Points |

| Dry White Wine | Oxidative Degradation | Ascorbic Acid, | < 10 µg/L (Off-flavor) | Dissolved Oxygen, Ascorbic Acid addition |

| Port (Tawny) | Oxidative Aging | Acetaldehyde, | 10 - 200 µg/L | Barrel permeability, Time (Years) |

| Madeira | Thermal Degradation | Fructose, Amino Acids | 100 - 2000+ µg/L | Temperature (Estufagem), Sugar content |

| Vin Jaune | Biological + Oxidative | Threonine (Yeast), Acetaldehyde | 100 - 600 µg/L | Yeast strain (Flor), Film integrity |

Experimental Protocol: Quantification via LC-MS/MS

Methodology: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Rationale: Unlike GC-MS, this method requires no derivatization, offers higher throughput, and handles the non-volatile matrix of sweet fortified wines effectively.

Reagents

-

Standard: Sotolon (≥97% purity).

-

Internal Standard (IS): Sotolon-d3 or 3-octanol (if isotopologue unavailable).

-

Solvents: Dichloromethane (Extraction), Methanol (LC grade), Formic Acid (0.1%).

Step-by-Step Workflow

-

Sample Preparation:

-

Aliquot 50 mL of wine sample.

-

Spike with Internal Standard (IS) to final conc. of 100 µg/L.

-

Adjust pH to 3.0 using HCl (critical for lactone stability).

-

-

Liquid-Liquid Extraction (LLE):

-

Add 20 mL Dichloromethane.

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 4000 rpm for 10 mins to break emulsion.

-

Collect organic phase. Repeat extraction 2x.

-

-

Concentration:

-

Dry organic phase over anhydrous

. -

Evaporate solvent under Nitrogen stream to dryness.

-

Reconstitute in 1 mL Mobile Phase (0.1% Formic Acid/MeOH 95:5).

-

-

LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse, 100mm x 2.1mm).

-

Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Methanol.

-

Gradient: 5% B to 95% B over 10 mins.

-

Ionization: ESI+ (Electrospray Ionization, Positive Mode).

-

MRM Transitions:

-

Quantifier: m/z 129.1

83.0 -

Qualifier: m/z 129.1

55.1[7]

-

-

Visualization: Analytical Workflow

Figure 2: Optimized extraction and detection workflow for trace sotolon analysis.

Industrial Control & Modulation

For drug development professionals looking at this as a model of metabolite control:

-

Oxygen Management: In Port/Sherry, micro-oxygenation (MOX) rates directly correlate with acetaldehyde generation, the limiting reagent for Pathway A.

-

Thermal Profiling: In Madeira, the Estufagem process follows strict Arrhenius kinetics. Raising temperature by 10°C can double sotolon yield but risks generating furfural (burnt/acrid off-notes).

-

Precursor Loading: Supplementing musts with Threonine-rich yeast nutrients can prime the biological pathway (Pathway D) for higher eventual sotolon potential in long-aged wines.

References

-

Pereira, V., et al. (2018). Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis.[2][4][6] Journal of Analytical Methods in Chemistry.[2][4][8]

-

Pons, A., et al. (2010). Identification of a Sotolon Pathway in Dry White Wines.[2][9][10] Journal of Agricultural and Food Chemistry.[2][3][9][11]

-

Câmara, J. S., et al. (2006). Chemical characterization of the aroma of Madeira wine by industrial and traditional accelerated aging. Journal of Agricultural and Food Chemistry.[2][3][9][11]

-

Ferreira, V., et al. (2003). Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography-ion-trap mass spectrometry.[12] Journal of Chromatography A.

-

Pham, T. T., et al. (1995).Optimal Conditions for the Formation of Sotolon from ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

-Ketobutyric Acid in the French "Vin Jaune". Journal of Agricultural and Food Chemistry.[3][9][11]

Sources

- 1. Is Sotolon Relevant to the Aroma of Madeira Wine Blends? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ives-openscience.eu [ives-openscience.eu]

- 9. air.unimi.it [air.unimi.it]

- 10. Identification of a sotolon pathway in dry white wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

Technical Guide: Thermal Degradation of Sugars Leading to Sotolon

This guide is structured as a technical whitepaper designed for researchers and drug development professionals. It prioritizes mechanistic depth, reproducible protocols, and authoritative grounding.

Content Type: Technical Whitepaper | Version: 1.0 Context: Flavor Chemistry, Pharmaceutical Excipients, and Fermentation Science

Executive Summary

Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone ) is a potent chiral lactone responsible for the characteristic aroma of fenugreek, curry, and aged fortified wines (Madeira, Port).[1][2] While often associated with the enzymatic degradation of 4-hydroxy-L-isoleucine (HIL) in fenugreek, sotolon also forms via the thermal degradation of sugars (specifically fructose and rhamnose) and oxidative pathways involving ascorbic acid.

Understanding the non-enzymatic, thermal generation of sotolon is critical for:

-

Flavor Modulation: Controlling "burnt sugar" or "curry" notes in heat-treated formulations.

-

Pharmaceuticals: Managing off-flavor development in carbohydrate-based excipients.

-

Biomarker Analysis: Monitoring premature oxidative aging in shelf-stable beverages.

This guide details the chemical mechanisms, critical reaction parameters, and validated quantification protocols for sotolon derived from sugar degradation.

Chemical Identity & Properties

Sotolon exists as two enantiomers with distinct odor thresholds and qualities. In thermal degradation scenarios, the product is typically racemic, though matrix interactions can influence perception.

| Property | Data |

| IUPAC Name | 3-hydroxy-4,5-dimethylfuran-2(5H)-one |

| CAS Number | 28664-35-9 |

| Molecular Formula | C₆H₈O₃ |

| Odor Threshold (Water) | ~0.3 ppb (Racemic) |

| (S)-Enantiomer | "Sweet, Maple Syrup, Curry" (Threshold: ~0.8 ppb) |

| (R)-Enantiomer | "Walnut, Rancid" (Threshold: ~89 ppb) |

| Solubility | Soluble in water, ethanol, and polar organic solvents.[3] |

| pKa | ~8.3 (Enolic hydroxyl group) |

Mechanistic Pathways: Sugar to Sotolon

Unlike the direct enzymatic conversion from amino acids, the formation of sotolon from sugars is a complex multi-step process involving dehydration, fragmentation, and aldol condensation.

The Convergent Pathway: -Ketobutyric Acid + Acetaldehyde

The most chemically validated mechanism for sotolon formation in liquid systems (wines, syrups) is the aldol condensation of

-

Acetaldehyde: Ubiquitous degradation product of sugars and ethanol oxidation.

- -Ketobutyric Acid: Historically linked to threonine degradation, but conclusively identified as a degradation product of Ascorbic Acid and Fructose in acidic media.

The Fructose Specific Route

Recent studies (Pereira et al., 2018) confirm that Fructose, under acidic thermal stress (pH 3.0–4.0, >70°C), acts as a standalone precursor.

-

Enolization: Fructose enolizes and dehydrates.

-

Fragmentation: The hexose backbone cleaves to yield C2 (acetaldehyde-like) and C4 (

-dicarbonyl) fragments. -

Condensation: These fragments recombine to form the furanone ring.

The Rhamnose Route (High Efficiency)

L-Rhamnose (6-deoxy-L-mannose) is a methyl-pentose. Its structure pre-disposes it to form methyl-substituted furanones.

-

Thermal degradation of rhamnose yields 2,3-butanedione and hydroxyacetone .

-

While rhamnose is the primary precursor for Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone), it also yields sotolon via side-reaction pathways involving C2+C4 condensation.

Visualization of Pathways

The following diagram illustrates the convergence of sugar degradation and oxidative pathways into Sotolon.

Caption: Convergent pathways showing Fructose and Ascorbic Acid degrading into the key building blocks (

Critical Reaction Parameters

To induce or suppress sotolon formation, three parameters must be controlled.

pH (Acidity)

Sotolon formation is acid-catalyzed.

-

Optimal Range: pH 3.0 – 5.0.

-

Mechanism: Acidic conditions favor the dehydration steps required to convert polyols (sugars) into dicarbonyl intermediates and the final lactonization step. Neutral pH favors Maillard browning (melanoidins) over specific furanone formation.

Temperature & Kinetics

The reaction follows Arrhenius kinetics .

-

Activation Energy (

): High. Significant formation requires >70°C for liquid systems or prolonged aging (months/years) at ambient temperature. -

Impact: In model wine systems, elevating temperature from 15°C to 40°C increases sotolon formation rate by approximately 4-fold.

Oxygen Availability

While sugar degradation can occur anaerobically, the formation of

-

Role: Oxygen promotes the radical degradation of the sugar backbone.

-

Control: In drug development, nitrogen purging effectively halts the oxidative pathway to sotolon.

Experimental Protocol: Bench-Scale Generation

Objective: Reproducible generation of sotolon from a Fructose model system to simulate accelerated aging in beverages or liquid excipients.

Materials

-

Precursor: D-Fructose (Analytical Grade).

-

Catalyst: Tartaric Acid (to buffer pH to 3.5, simulating fruit/wine matrix).[4][5]

-

Solvent: 12% Ethanol in Water (v/v) or Pure Water.

-

Internal Standard:

C

Workflow

-

Preparation: Dissolve Fructose (10 g/L) and Tartaric Acid (5 g/L) in the solvent. Adjust pH to 3.5 using 1M NaOH if necessary.

-

Thermal Treatment: Aliquot 10 mL into glass headspace vials. Crimp seal (PTFE/Silicone septa).

-

Incubation: Incubate at 70°C for 14 days (Accelerated Model) or 100°C for 12 hours (Rapid Generation).

-

Quenching: Cool immediately on ice to stop the reaction.

Analytical Methodology: SIDA-LC-MS/MS

Quantifying sotolon is challenging due to matrix effects and its low concentration. Stable Isotope Dilution Assay (SIDA) is the only method ensuring high accuracy (E-E-A-T requirement for Trustworthiness).

Protocol: Miniaturized Liquid-Liquid Extraction (LLE)

Adapted from Pereira et al. (2018).[5]

Step 1: Spiking

Add 10 µL of

Step 2: Extraction

-

Add 4 mL of Dichloromethane (or Ethyl Acetate for a greener alternative).

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 4,000 rpm for 5 minutes to separate phases.

Step 3: Concentration

-

Recover the organic (lower) phase.

-

Dry over anhydrous Na₂SO₄.

-

Evaporate to dryness under a gentle Nitrogen stream.

-

Reconstitute in 200 µL of Mobile Phase A (0.1% Formic Acid in Water).

Step 4: LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).

-

Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.

-

MRM Transitions:

-

Sotolon: 129.1

83.0 (Quantifier), 129.1 -

IS (

C-Sotolon): 131.1

-

Analytical Logic Diagram

Caption: Workflow for Stable Isotope Dilution Assay (SIDA) to quantify sotolon.

References

-

Pons, A., Lavigne, V., Landais, Y., Darriet, P., & Dubourdieu, D. (2010). Identification of a Sotolon Pathway in Dry White Wines.[8] Journal of Agricultural and Food Chemistry.

-

Pereira, V., Leça, J. M., Gaspar, J. M., Pereira, A. C., & Marques, J. C. (2018). Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis.[5][9] Journal of Analytical Methods in Chemistry.

-

Blank, I., Sen, A., & Grosch, W. (1992). Potent odorants of the roasted powder and brew of Arabica coffee. Zeitschrift für Lebensmittel-Untersuchung und Forschung.

-

Kobayashi, A. (1989). Formation of Sotolon in Sherry and Roasted Coffee. Flavor Chemistry: Trends and Developments.

-

Cutzach, I., Chatonnet, P., Henry, R., & Dubourdieu, D. (1999). Identification of Volatile Compounds with a "Toasty" Aroma in Aged Red Wines. Journal of Agricultural and Food Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. imreblank.ch [imreblank.ch]

- 3. α-Ketobutyric acid - Wikipedia [en.wikipedia.org]

- 4. Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ives-openscience.eu [ives-openscience.eu]

- 6. imreblank.ch [imreblank.ch]

- 7. Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. semanticscholar.org [semanticscholar.org]

Sotolon (PubChem CID: 62835): A Comprehensive Technical Guide for Scientific and Drug Development Professionals

An in-depth exploration of the chemical, biological, and pharmacological landscape of 4,5-dimethyl-3-hydroxy-2,5-dihydrofuran-2-one, a potent chiral lactone with significant implications in flavor science and emerging therapeutic potential.

Introduction

Sotolon, chemically known as 4,5-dimethyl-3-hydroxy-2,5-dihydrofuran-2-one, is a potent, chiral lactone renowned for its distinctive and concentration-dependent aroma profile.[1][2] At high concentrations, it exudes a characteristic curry or fenugreek-like scent, while at lower concentrations, it imparts notes of maple syrup, caramel, or burnt sugar.[1][2] First isolated from fenugreek in 1975, this multifaceted molecule is a key flavor and aroma compound in a diverse array of natural and processed products, including fenugreek seeds, lovage, aged spirits, and certain wines.[1][2] Beyond its well-established role in the food and flavor industry, recent research has unveiled intriguing biological activities, positioning Sotolon as a molecule of interest for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of Sotolon, encompassing its physicochemical properties, synthesis and analysis, biological activities with a focus on its anti-virulence properties, and its interaction with human sensory systems.

Physicochemical Characteristics

Sotolon is a butenolide, a class of lactones with a four-carbon heterocyclic ring structure.[3] Its chemical and physical properties are summarized in the table below. The presence of a chiral center at the C5 position results in two enantiomers, (S)- and (R)-Sotolon, which exhibit distinct sensory properties.[4][5]

| Property | Value | Source(s) |

| IUPAC Name | 4,5-dimethyl-3-hydroxy-2,5-dihydrofuran-2-one | [6] |

| PubChem CID | 62835 | [6] |

| CAS Number | 28664-35-9 | [6] |

| Molecular Formula | C₆H₈O₃ | [6] |

| Molecular Weight | 128.13 g/mol | [6] |

| Appearance | Clear, yellow liquid | [6] |

| Melting Point | 25-29 °C | [6] |

| Boiling Point | 93-95 °C at 2 mmHg | [6] |

| GHS Hazard | H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4) | [7] |

Biosynthesis and Chemical Synthesis

Biosynthesis

The primary biosynthetic precursor of Sotolon in plants, particularly fenugreek, is the non-proteinogenic amino acid (2S,3R,4S)-4-hydroxy-L-isoleucine (HIL).[8] While the complete enzymatic pathway has not been fully elucidated, the proposed mechanism involves a thermally induced oxidative deamination of HIL.[8] A key intermediate in this pathway is the lactone of HIL, 3-amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone.[8] The formation of Sotolon from HIL can be facilitated by the presence of α-dicarbonyl compounds.[8]

In various food systems, such as wine and aged beer, Sotolon can be formed through several chemical pathways. These include the aldol condensation of α-ketobutyric acid (derived from threonine) and acetaldehyde, and the oxidative degradation of ascorbic acid in the presence of ethanol.[9][10][11][12]

Enantioselective Chemical Synthesis

The enantioselective synthesis of both (R)- and (S)-Sotolon can be achieved starting from the corresponding enantiomers of tartaric acid. This provides a controlled method for obtaining specific enantiomers for research and commercial applications.[1]

A generalized laboratory protocol for this synthesis is outlined below.

Protocol: Enantioselective Synthesis of Sotolon from Tartaric Acid [1]

-

Step 1: Esterification: The enantiomer of tartaric acid is esterified, typically using an alcohol (e.g., ethanol) under acidic conditions to protect the carboxylic acid functional groups.

-

Step 2: Dioxolane Formation: The diol of the resulting tartrate is protected by reacting it with an acetone equivalent to form a dioxolane.

-

Step 3: Grignard Reaction: The protected tartrate is then reacted with a methyl Grignard reagent (e.g., methylmagnesium bromide) to introduce the two methyl groups.

-

Step 4: Deprotection: The protecting groups are removed under appropriate conditions to yield the dihydroxy intermediate.

-

Step 5: Tautomerization: The final product, Sotolon, is obtained through tautomerization to the more stable enol form.

Analytical Methodologies

The quantification of Sotolon in various matrices is typically achieved using chromatographic techniques coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods, offering high sensitivity and selectivity.[2][13]

Protocol: Extraction and Quantification of Sotolon by GC-MS [9][14]

-

1. Sample Preparation and Extraction:

-

For solid samples (e.g., fenugreek seeds), grind to a fine powder. For liquid samples (e.g., wine, bacterial culture), use directly.

-

To a known amount of sample, add a known amount of an internal standard (e.g., ¹³C₂-labeled Sotolon) for accurate quantification.

-

Perform a liquid-liquid extraction with a suitable organic solvent such as diethyl ether or dichloromethane.[2][13] For complex matrices, a solid-phase extraction (SPE) step may be necessary for cleanup.[2]

-

Isolate the acidic components by extraction with a basic aqueous solution (e.g., 0.5 M Na₂CO₃), followed by acidification (e.g., to pH 3 with HCl) and re-extraction into an organic solvent.[8]

-

Dry the organic extract over anhydrous sodium sulfate and concentrate it to a small volume (e.g., 0.1-1 mL) under a gentle stream of nitrogen.

-

-

2. GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS system.

-

Gas Chromatography: Use a suitable capillary column (e.g., a polar column like those with a polyethylene glycol stationary phase) to separate the components of the extract. A typical temperature program might start at a low temperature (e.g., 40-60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 220-250°C).

-

Mass Spectrometry: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. Key ions for Sotolon (m/z) include 128 (molecular ion), 83, and 55.[2][13]

-

-

3. Quantification:

-

Generate a calibration curve using standard solutions of Sotolon of known concentrations.

-

Calculate the concentration of Sotolon in the original sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Biological and Pharmacological Activities

While the furanone chemical scaffold is known to be present in compounds with a wide range of pharmacological activities including anticancer, anti-inflammatory, and antibacterial effects, specific research on Sotolon has been more focused.[1][5][6][15]